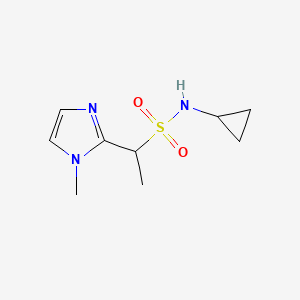![molecular formula C11H19N3O2 B13945075 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or primary amines.
Acylation: The final step involves the acylation of the amino group with 2-amino-3-methylbutanoic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
科学研究应用
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It has shown promise in targeting specific receptors and enzymes in the body.
Pharmacology: Research on this compound includes its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the compound’s mechanism of action are ongoing to fully understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure with 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one and is also studied for its potential biological activity.
Bicyclo[2.1.1]hexane: Another related compound with a different bicyclic structure, known for its unique chemical properties and applications in drug discovery.
4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar aminobicyclic structure and is used in the synthesis of bioactive molecules.
Uniqueness
This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
7-(2-amino-3-methylbutanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)9(12)10(16)14-4-3-11(6-14)5-8(15)13-11/h7,9H,3-6,12H2,1-2H3,(H,13,15) |
InChI 键 |
GFEBNIXZHAELEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



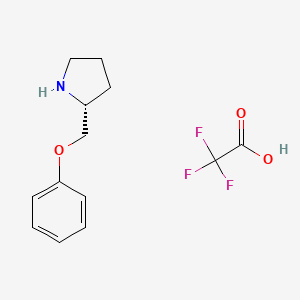

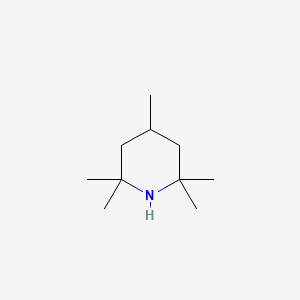
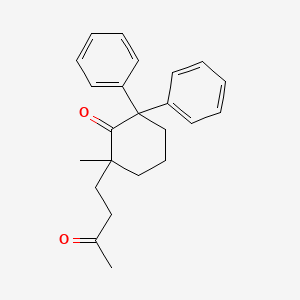
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
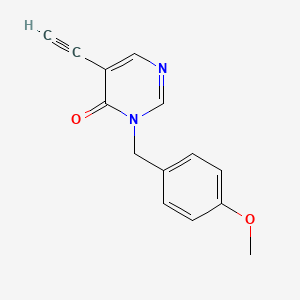
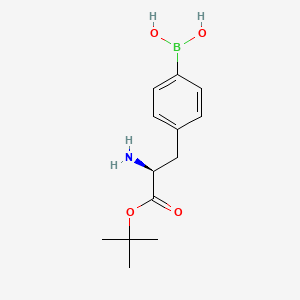


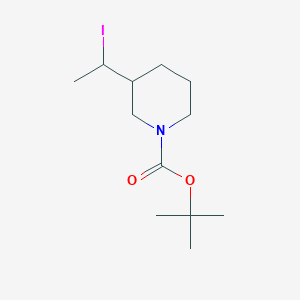
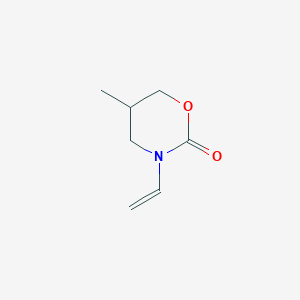
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
